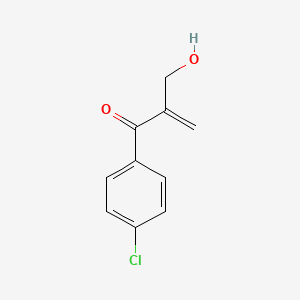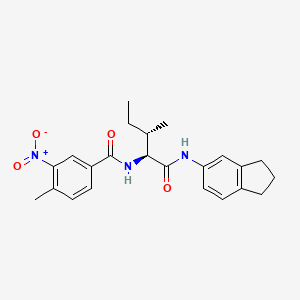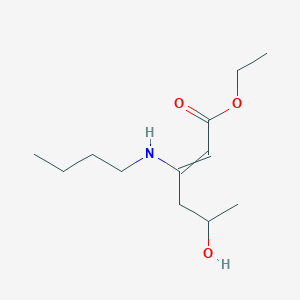
1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a propenone structure with a hydroxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by the addition of formaldehyde. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles in the presence of a base or acid catalyst
Major Products Formed
Oxidation: 1-(4-Chlorophenyl)-2-(carboxymethyl)prop-2-en-1-one
Reduction: 1-(4-Chlorophenyl)-2-(hydroxymethyl)propan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-(methoxymethyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
1-(4-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
648416-45-9 |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,12H,1,6H2 |
InChI-Schlüssel |
YDBQWAJJJVUCJE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CO)C(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)
![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)

![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)
![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)


![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)

![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)

